![molecular formula C14H14ClN B14368061 2-[3-(2-Chlorophenyl)propyl]pyridine CAS No. 94022-30-7](/img/structure/B14368061.png)
2-[3-(2-Chlorophenyl)propyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Chlorophenyl)propyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 3-(2-chlorophenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorophenyl)propyl]pyridine typically involves the reaction of 2-chlorobenzyl chloride with pyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chlorophenyl)propyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkanes or alcohols.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-[3-(2-Chlorophenyl)propyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-Chlorophenyl)propyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Bromophenyl)propyl]pyridine: Similar structure but with a bromine atom instead of chlorine.
2-[3-(2-Fluorophenyl)propyl]pyridine: Similar structure but with a fluorine atom instead of chlorine.
2-[3-(2-Methylphenyl)propyl]pyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-[3-(2-Chlorophenyl)propyl]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s interaction with biological targets.
Properties
CAS No. |
94022-30-7 |
|---|---|
Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)propyl]pyridine |
InChI |
InChI=1S/C14H14ClN/c15-14-10-2-1-6-12(14)7-5-9-13-8-3-4-11-16-13/h1-4,6,8,10-11H,5,7,9H2 |
InChI Key |
JCXMZCZNFXDTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC2=CC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


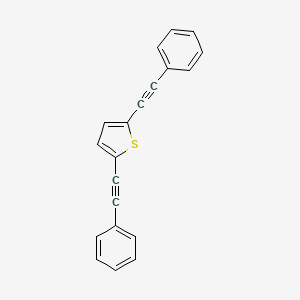
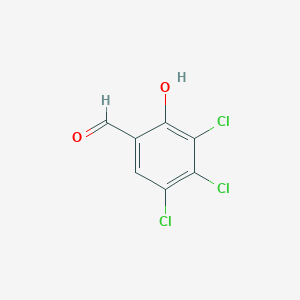
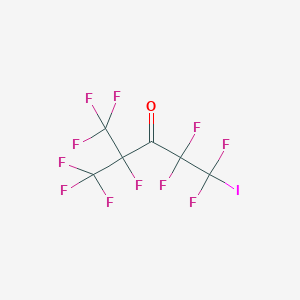
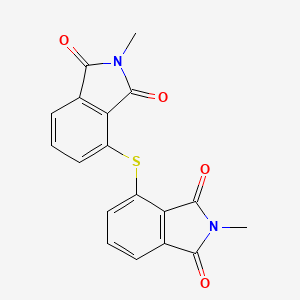
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
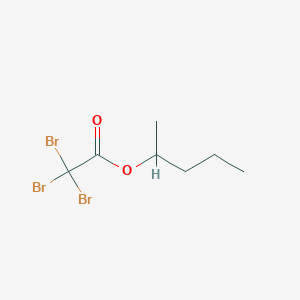
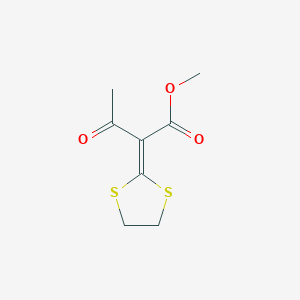
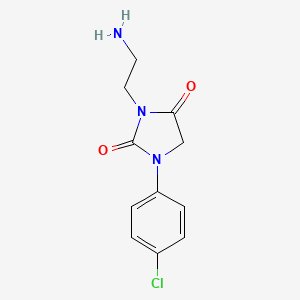
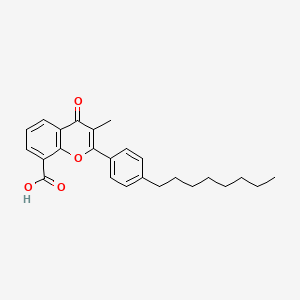
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
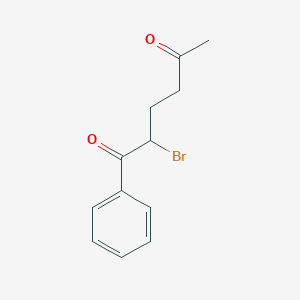
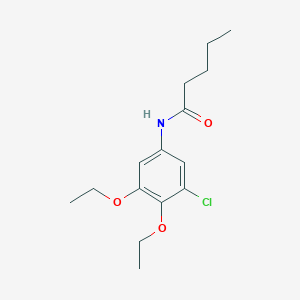
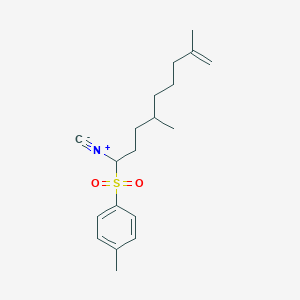
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
